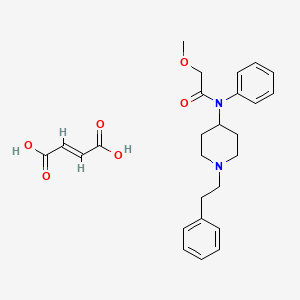
N-(1-(2-Phenylethyl)-4-piperidinyl)-2-(methoxy)acetanilide maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(2-Phenylethyl)-4-piperidinyl)-2-(methoxy)acetanilide maleate is a complex organic compound with a variety of applications in scientific research and industry This compound is known for its unique chemical structure, which includes a piperidine ring, a phenylethyl group, and a methoxyacetanilide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2-Phenylethyl)-4-piperidinyl)-2-(methoxy)acetanilide maleate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring, the introduction of the phenylethyl group, and the attachment of the methoxyacetanilide moiety. Common reagents used in these steps include alkyl halides, amines, and acylating agents. The reaction conditions often involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-(2-Phenylethyl)-4-piperidinyl)-2-(methoxy)acetanilide maleate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
N-(1-(2-Phenylethyl)-4-piperidinyl)-2-(methoxy)acetanilide maleate has numerous applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: It is used in the development of new materials, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of N-(1-(2-Phenylethyl)-4-piperidinyl)-2-(methoxy)acetanilide maleate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may inhibit or activate certain enzymes, alter receptor signaling, or affect cellular processes like apoptosis or proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-(2-Phenylethyl)-4-piperidinyl)-2-(methoxy)acetanilide hydrochloride
- N-(1-(2-Phenylethyl)-4-piperidinyl)-2-(methoxy)acetanilide sulfate
- N-(1-(2-Phenylethyl)-4-piperidinyl)-2-(methoxy)acetanilide phosphate
Uniqueness
N-(1-(2-Phenylethyl)-4-piperidinyl)-2-(methoxy)acetanilide maleate is unique due to its specific maleate salt form, which can influence its solubility, stability, and bioavailability. Compared to other similar compounds, the maleate form may offer distinct advantages in terms of pharmacokinetics and pharmacodynamics, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
130820-21-2 |
|---|---|
Formule moléculaire |
C26H32N2O6 |
Poids moléculaire |
468.5 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide |
InChI |
InChI=1S/C22H28N2O2.C4H4O4/c1-26-18-22(25)24(20-10-6-3-7-11-20)21-13-16-23(17-14-21)15-12-19-8-4-2-5-9-19;5-3(6)1-2-4(7)8/h2-11,21H,12-18H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
YXYZWRXQLBKOJQ-WLHGVMLRSA-N |
SMILES isomérique |
COCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
COCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



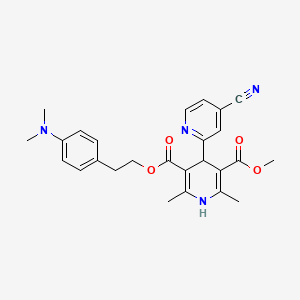
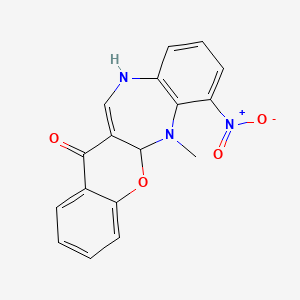
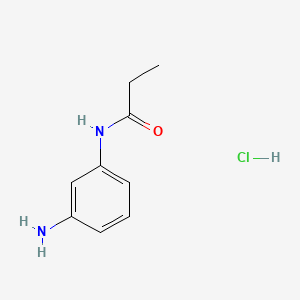


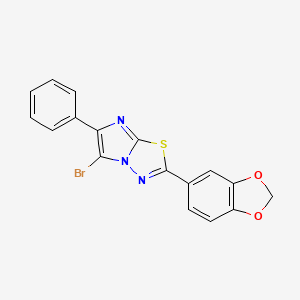
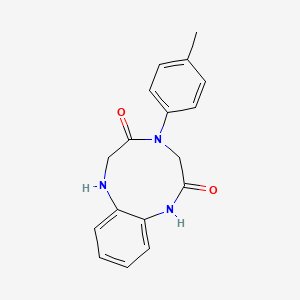
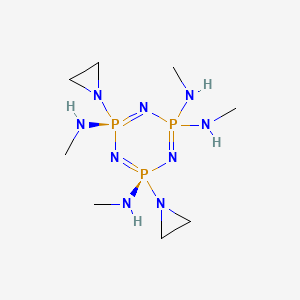
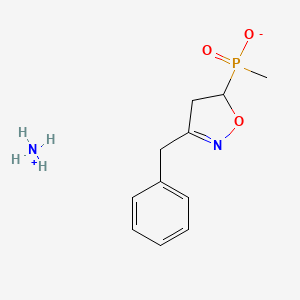
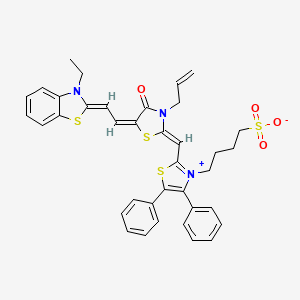

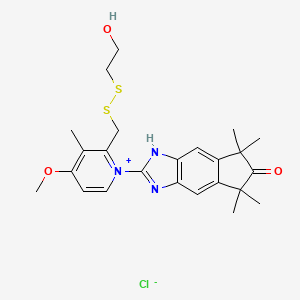
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-N-methylpropanamide;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12727352.png)
